

# molecular weight and formula of C<sub>10</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** *tert-butyl N-[1-(methylamino)butan-2-yl]carbamate*

**Cat. No.:** B15304070

[Get Quote](#)

## Chemo-Structural Analysis of C<sub>10</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> From Stoichiometry to Linker Chemistry in Drug Discovery[1]

### Part 1: Chemical Identity & Structural Significance[1][2]

Formula:

Target Compound: N-Boc-Cadaverine (tert-Butyl (5-aminopentyl)carbamate) CAS Registry Number: 51644-96-3[1][2][3][4]

While the molecular formula

theoretically corresponds to multiple isomers (including dialkyl nitrosamines and acetals), in the context of modern drug development, it almost exclusively refers to N-Boc-Cadaverine. This molecule is a critical "orthogonal building block"—a mono-protected diamine used to construct linkers for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

## Quantitative Data Profile

Property	Value	Technical Note
Molecular Weight (Average)	202.29 g/mol	Used for bulk stoichiometry calculations.[1]
Monoisotopic Mass	202.1681 Da	Critical for High-Res Mass Spectrometry (HRMS) confirmation ( ).
Degree of Unsaturation	1	Corresponds to the Carbonyl ( ) in the Boc group.
Boiling Point	~309°C (Predicted)	High BP suggests purification via vacuum distillation or column chromatography is required.
Density	0.972 g/mL	Slightly less dense than water; forms the organic layer in aqueous extractions.

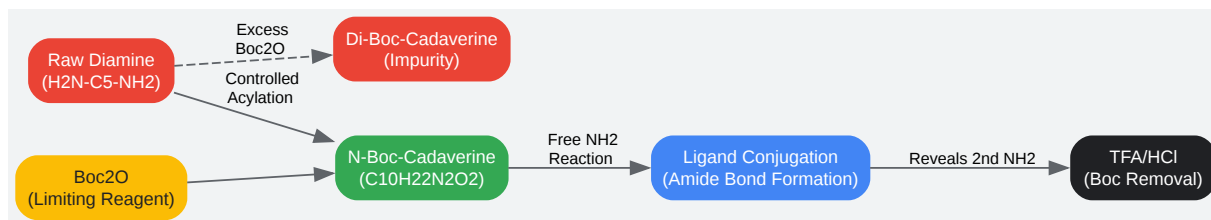
## Part 2: Critical Application in Drug Development[1]

Why this molecule matters: In medicinal chemistry, connecting two pharmacophores (e.g., an E3 ligase ligand and a target protein ligand) requires a linker of precise length and flexibility. 1,5-Diaminopentane (Cadaverine) provides a 5-carbon aliphatic chain, which is ideal for this purpose.

However, using raw cadaverine leads to polymerization or uncontrolled cross-linking. N-Boc-Cadaverine (

) solves this by masking one amine, allowing chemists to react the free amine selectively before "unmasking" the second amine for the final conjugation step.[1]

### Mechanistic Workflow: The Linker Logic[1]



[Click to download full resolution via product page](#)

Figure 1: The strategic utility of Mono-Boc protection in preventing polymerization during linker synthesis.

## Part 3: Synthesis Protocol (Self-Validating System)

Objective: Synthesize N-Boc-Cadaverine (

) from 1,5-diaminopentane while minimizing the formation of the di-Boc impurity (

).

The Challenge: Since both amine groups on cadaverine are chemically identical, adding

indiscriminately will result in a statistical mixture (1:2:1) of unreacted diamine, mono-Boc, and di-Boc.[1]

The Solution: Use a High-Dilution Kinetic Strategy. By maintaining a massive excess of the diamine relative to the

in the reaction zone, we statistically favor the mono-substitution.[1]

### Step-by-Step Methodology

- Reagent Preparation:
  - Solution A: Dissolve 1,5-diaminopentane (10.0 equiv) in Methanol (
  - ).
  - Solution B: Dissolve Di-tert-butyl dicarbonate (

, 1.0 equiv) in

.

- Controlled Addition (Critical Step):
  - Cool Solution A to 0°C in an ice bath.
  - Add Solution B to Solution A dropwise over 2-3 hours using an addition funnel or syringe pump.
  - Scientific Rationale: Slow addition ensures that any incoming molecule immediately encounters a huge excess of free diamine, reacting to form Mono-Boc rather than finding a Mono-Boc molecule to form Di-Boc.[1]
- Work-Up & Purification:
  - Evaporate under reduced pressure.[4]
  - Extraction: Resuspend residue in water. The unreacted diamine (highly polar) stays in the water. Extract the N-Boc-Cadaverine (moderately non-polar) into Ethyl Acetate ( ).[1]
  - Validation Check: The Di-Boc impurity is very non-polar.[1] If present, it will also extract into .
  - Refinement: Wash the layer with mild brine. Dry over .
- Final Isolation:

- Concentrate in vacuo.
- Result: Colorless to pale yellow oil.[3]

## Part 4: Analytical Validation (E-E-A-T)

To confirm the identity of

and ensure no di-Boc contamination, use the following logic.

### 1. Mass Spectrometry (ESI+)

- Expected Signal:

[5]

- Fragmentation Pattern:

- Loss of t-Butyl group:

(M - 56).[1]

- Loss of Boc group (decarboxylation):

(Cadaverine core).

### 2. <sup>1</sup>H NMR Interpretation (

)

A clean spectrum must show distinct signals for the protected vs. free ends of the chain.

Chemical Shift ( )	Multiplicity	Integration	Assignment
1.44 ppm	Singlet	9H	Boc Group
3.10 ppm	Quartet	2H	adjacent to NH-Boc
2.68 ppm	Triplet	2H	adjacent to Free
1.30 - 1.50 ppm	Multiplet	6H	Internal methylene chain

Pass/Fail Criteria: If the triplet at 2.68 ppm is missing or integrates poorly, you have likely over-reacted to form the Di-Boc species (which is symmetric and lacks the free amine signal).[1]

## Part 5: Safety & Isomer Awareness

While N-Boc-Cadaverine is the primary target, researchers must be aware of structural isomers with the same mass (

) that possess vastly different toxicity profiles.[1]

- Isomer of Concern: N-Nitroso-N-pentyl-1-pentanol (or related nitrosamines).[1]
- Differentiation: Nitrosamines are potent carcinogens. They are characterized by a distinct N-N=O moiety.
- Detection: In Mass Spec, nitrosamines often show a characteristic loss of  
or  
radical (  
or  
).[1] N-Boc-Cadaverine will strictly follow the Boc fragmentation (M-56, M-100).[1]

## References

- Synthesis Protocol & Properties:N-Boc-cadaverine. ChemicalBook. Accessed February 2026.[4][6]
- Mass Spectrometry Data:1-Pentanol, 5-(nitrosopentylamino)- (Isomer Analysis). PubChem. [5][6][7][8] Accessed February 2026.[4][6]
- Application in PROTACs:N-Boc-cadaverine as a PROTAC Linker. BOC Sciences.[3] Accessed February 2026.[4][6]
- General Isomer Data:Dipentylamine, N-nitroso-[1] NIST WebBook. Accessed February 2026.[4][6]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Dipentylamine, N-nitroso- [[webbook.nist.gov](http://webbook.nist.gov)]
- 2. N-Boc-cadaverine | CAS 51644-96-3 | SCBT - Santa Cruz Biotechnology [[scbt.com](http://scbt.com)]
- 3. [ptc.bocsci.com](http://ptc.bocsci.com) [[ptc.bocsci.com](http://ptc.bocsci.com)]
- 4. N-Boc-cadaverine | 51644-96-3 [[chemicalbook.com](http://chemicalbook.com)]
- 5. PubChemLite - 1-pentanol, 5-(nitrosopentylamino)- (C10H22N2O2) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 6. Nitrosamine | H2N2O | CID 37183 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 7. N-Nitroso-N-pentyl-1-pentanamine | C10H22N2O | CID 252237 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 8. 1-Pentanol, 5-(nitrosopentylamino)- | C10H22N2O2 | CID 155792 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [molecular weight and formula of C10H22N2O2]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15304070/docs#molecular-weight-and-formula-of-c10h22n2o2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)